
Ethyl 4-(trimethylsilyl)-3-butynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(trimethylsilyl)-3-butynoate is an organic compound characterized by the presence of an ethyl ester group, a trimethylsilyl group, and a butynoate moiety. This compound is notable for its unique structural features, which include a triple bond and a silicon-containing group. These features make it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4-(trimethylsilyl)-3-butynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. The starting materials, ethyl propiolate and trimethylsilyl chloride, are readily available and cost-effective, making this method suitable for large-scale production.
化学反应分析
Types of Reactions: Ethyl 4-(trimethylsilyl)-3-butynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in the butynoate moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a catalyst like copper(I) iodide.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted butynoates with various functional groups.
科学研究应用
Ethyl 4-(trimethylsilyl)-3-butynoate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is employed in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of ethyl 4-(trimethylsilyl)-3-butynoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The triple bond in the butynoate moiety provides a site for addition and substitution reactions, enabling the formation of diverse products. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group and the ester functionality.
相似化合物的比较
Ethyl 4-(trimethylsilyl)-3-butynoate can be compared with other similar compounds, such as:
Ethyl propiolate: Lacks the trimethylsilyl group, making it less stable and less versatile in reactions.
Trimethylsilylacetylene: Contains a trimethylsilyl group but lacks the ester functionality, limiting its applications in esterification reactions.
Ethyl 3-butynoate: Similar structure but without the trimethylsilyl group, resulting in different reactivity and stability.
The uniqueness of this compound lies in its combination of a trimethylsilyl group and an ester functionality, which imparts stability and versatility in various chemical reactions.
属性
分子式 |
C9H16O2Si |
|---|---|
分子量 |
184.31 g/mol |
IUPAC 名称 |
ethyl 4-trimethylsilylbut-3-ynoate |
InChI |
InChI=1S/C9H16O2Si/c1-5-11-9(10)7-6-8-12(2,3)4/h5,7H2,1-4H3 |
InChI 键 |
ZPAKSUVMBOWIRD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


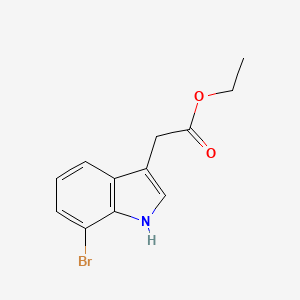
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
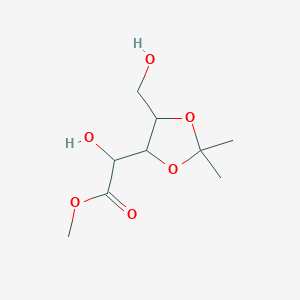
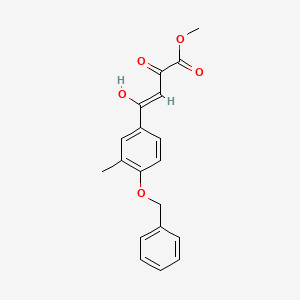
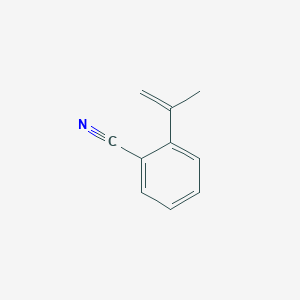
![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)
![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
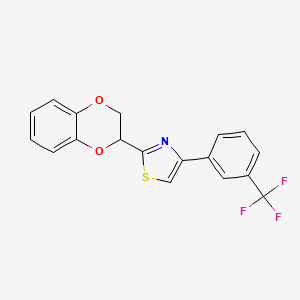
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B12287068.png)


